molecular formula C15H23N3O5S2 B2835150 N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-65-7

N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2835150
CAS No.: 872986-65-7
M. Wt: 389.49
InChI Key: HAVGGMOTURFYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O5S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Properties and Degradation

Research has explored the photochemistry of organophosphorus compounds, showing how these compounds undergo photoinduced transformations, leading to various degradation products. Such studies are crucial for understanding the environmental fate and potential applications of complex organophosphorus compounds, which might be relevant to derivatives like the one mentioned (Katagi, 1993).

Agricultural Applications

The effectiveness of N-(n-butyl) thiophosphoric triamide (NBPT) in agricultural settings has been extensively studied. NBPT is used to reduce ammonia volatilization from urea-based fertilizers, thereby enhancing nitrogen utilization by crops. This research highlights the potential of such compounds to improve fertilizer efficiency and reduce environmental impact, which might be applicable to related compounds through their role in nitrogen cycle management (Lasisi, Akinremi, & Kumaragamage, 2019).

Synthesis and Antimicrobial Activity

Studies on the synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives and their antimicrobial activities provide insights into the potential pharmaceutical applications of structurally complex compounds. These research efforts showcase the potential for developing new antimicrobial agents from complex organic compounds, which could be relevant for similar oxamide derivatives (Raval, Naik, & Desai, 2012).

Chemical Reactivity and Transformation

Explorations into the reactivity of thiocarbonyl compounds with t-butyl hypochlorite illustrate the versatility and potential for chemical transformations of sulfur-containing organic compounds. This research could inform the development of synthetic pathways and applications for compounds with similar functional groups (Mohammadpoor‐Baltork, Sadeghi, & Esmayilpour, 2003).

Environmental Impact and Stability

The degradation dynamics of urease inhibitors in soil, particularly focusing on soil pH effects, underscore the environmental considerations necessary when applying such compounds in agricultural or other settings. Understanding the stability and degradation pathways of complex organic molecules in environmental contexts is critical for assessing their potential impacts and applications (Engel, Towey, & Gravens, 2015).

Properties

IUPAC Name

N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S2/c1-2-3-7-16-14(19)15(20)17-11-12-18(8-5-9-23-12)25(21,22)13-6-4-10-24-13/h4,6,10,12H,2-3,5,7-9,11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVGGMOTURFYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.